5-(Hydroxymethyl)-2-methylpyrimidin-4-OL chemical properties
5-(Hydroxymethyl)-2-methylpyrimidin-4-OL chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol
This guide provides a comprehensive technical overview of 5-(hydroxymethyl)-2-methylpyrimidin-4-ol, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, structural nuances, reactivity, and its potential as a versatile building block in the synthesis of novel therapeutic agents. This document moves beyond a simple data sheet, offering insights into the causality behind its chemical behavior and the strategic considerations for its use in a research and development context.
Core Molecular Identity and Structural Characteristics
5-(Hydroxymethyl)-2-methylpyrimidin-4-ol (CAS No: 698-30-6) is a substituted pyrimidine. The pyrimidine ring is a foundational scaffold in numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine, making its derivatives a fertile ground for drug discovery.[1][2] The unique substitution pattern of this compound—a methyl group at position 2, a hydroxyl group at position 4, and a hydroxymethyl group at position 5—imparts a specific set of properties that are crucial for its application in synthesis and biological screening.
Physicochemical and Computed Properties
A summary of the key identifiers and computed properties for 5-(hydroxymethyl)-2-methylpyrimidin-4-ol is presented below. These values are critical for predicting its behavior in various solvent systems, its potential for membrane permeability, and its general handling characteristics.
| Property | Value | Source |
| IUPAC Name | 5-(hydroxymethyl)-2-methyl-1H-pyrimidin-6-one | PubChem[3] |
| CAS Number | 698-30-6 | PubChem[3] |
| Molecular Formula | C₆H₈N₂O₂ | PubChem[3] |
| Molecular Weight | 140.14 g/mol | PubChem[3] |
| XLogP3 | -1.1 | PubChem[3] |
| Hydrogen Bond Donors | 2 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | PubChem[3] |
| SMILES | CC1=NC=C(C(=O)N1)CO | PubChem[3] |
| InChIKey | ATTZFOQANXUZIP-UHFFFAOYSA-N | PubChem[3] |
The Critical Role of Tautomerism
A key feature of hydroxypyrimidines, particularly those with hydroxyl groups at positions 2 or 4, is the existence of keto-enol tautomerism. 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol predominantly exists in its keto form, 5-(hydroxymethyl)-2-methylpyrimidin-4(3H)-one. This equilibrium is significant because the two tautomers present different chemical functionalities and hydrogen bonding patterns, which can profoundly affect their interaction with biological targets. The pyrimidinone (keto) form is generally favored in most solvents due to the stability conferred by the amide-like system and the strong C=O bond.[4]
Caption: Tautomeric equilibrium of the title compound.
The equilibrium can be influenced by solvent polarity; polar protic solvents may stabilize the more polar pyrimidinone form through hydrogen bonding.[5] Understanding this equilibrium is paramount for interpreting spectroscopic data and predicting reaction outcomes.
Synthesis and Spectroscopic Characterization
While specific, high-yield synthetic routes published exclusively for this molecule are sparse, its structure lends itself to established pyrimidine synthesis methodologies. A plausible and robust approach involves the condensation of a β-keto ester equivalent with acetamidine.
Proposed Synthetic Workflow
The logical approach to synthesizing the pyrimidine core is the principal pyrimidine synthesis, which involves reacting a 1,3-dicarbonyl compound (or its equivalent) with an amidine.
Caption: Role as a versatile building block in drug discovery.
Safety and Handling
According to the Globally Harmonized System (GHS) classification, this compound presents several hazards that require careful handling in a laboratory setting.
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT, Single Exposure | H335 | May cause respiratory irritation |
| Source: PubChem[3] |
Recommended Handling Procedures:
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Always handle this compound in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and direct contact with skin and eyes.
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In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
5-(Hydroxymethyl)-2-methylpyrimidin-4-ol is more than a simple chemical; it is a strategically designed scaffold with significant potential for medicinal chemistry. Its key features—the privileged pyrimidine core, the tautomeric equilibrium, the "magic methyl" group, and the versatile hydroxymethyl handle—make it an exceptionally valuable starting point for the synthesis of new chemical entities. A thorough understanding of its chemical properties, reactivity, and spectroscopic profile, as outlined in this guide, is essential for any researcher aiming to unlock its full potential in the development of next-generation therapeutics.
References
-
BU CyberSec Lab. (n.d.). 5-(Hydroxymethyl)pyrimidine. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). US4339387A - Process for manufacturing 5-hydroxymethylfurfural.
-
MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2025). Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural. Retrieved January 23, 2026, from [Link]
-
Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 2-(Hydroxymethyl)-4,5-dimethylpyridin-3-ol. Retrieved January 23, 2026, from [Link]
-
Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2025). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved January 23, 2026, from [Link]
-
WuXi Biology. (n.d.). How about Tautomers?. Retrieved January 23, 2026, from [Link]
-
PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved January 23, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved January 23, 2026, from [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved January 23, 2026, from [Link]
-
MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved January 23, 2026, from [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol | C6H8N2O2 | CID 14779126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemtube3d.com [chemtube3d.com]
- 5. wuxibiology.com [wuxibiology.com]
